

An In-depth Technical Guide on the Physical Properties of beta-Ethynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethynaphthalene**

Cat. No.: **B165323**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of beta-ethynaphthalene (**2-ethynaphthalene**). The information is presented to support research and development activities where this compound is utilized. Data is summarized for clarity, and generalized experimental protocols for determining these properties are described.

Core Physical and Chemical Properties

Beta-ethynaphthalene is an aromatic hydrocarbon characterized by a naphthalene core substituted with an ethyl group at the second position.[\[1\]](#)[\[2\]](#) It typically presents as a colorless to light yellow liquid under standard conditions.[\[3\]](#)[\[4\]](#)

Data Summary

The quantitative physical properties of beta-ethynaphthalene are summarized in the table below for easy reference and comparison.

Property	Value	Notes and Conditions	Source(s)
Molecular Formula	C ₁₂ H ₁₂	-	[1][2][3][5]
Molecular Weight	156.22 g/mol	-	[3]
Appearance	Colorless to light yellow, clear liquid	At room temperature	[3][4]
Melting Point	-70 °C (-94 °F)	Literature value	[4]
-19 °C (-2.2 °F)	[1]		
18.7 °F (-7.4 °C)	National Toxicology Program (NTP), 1992	[3]	
Boiling Point	251-252 °C (484-486 °F)	At 760 mmHg (literature value)	[4]
258 °C (496.4 °F)	At 760 mmHg	[1]	
Density	0.992 g/mL	At 25 °C (literature value)	[4]
0.9922 g/mL	At 20 °C (68 °F)	[3]	
1.00 g/mL	At 20 °C		
Refractive Index	1.599	at 20 °C (n _{20/D})	[4]
1.60	-	[1]	
Solubility	Insoluble in water	Soluble in many organic solvents (e.g., alcohol, ether)	[3][4][6][7]
8 mg/L	In water at 25 °C	[4]	
Vapor Pressure	0.03 mmHg	-	[3]
Flash Point	104 °C (219.2 °F)	Closed cup	[4]
220 °F (104.4 °C)	National Toxicology Program (NTP), 1992	[3]	

LogP (Octanol/Water) 4.38

Partition coefficient

[\[1\]](#)[\[4\]](#)

Note: Discrepancies in reported values, such as for the melting point, can arise from different experimental conditions and purity levels of the sample.

Experimental Protocols for Property Determination

The following sections describe generalized methodologies for determining the key physical properties of liquid compounds like beta-ethylnaphthalene.

Melting Point Determination

The melting point, or more accurately for this compound, the freezing point, is determined by cooling the liquid until solidification occurs.

- Protocol:
 - A sample of high-purity beta-ethylnaphthalene is placed in a sample tube equipped with a calibrated temperature sensor (e.g., a platinum resistance thermometer).
 - The tube is gradually cooled in a controlled-temperature bath.
 - The sample is stirred continuously to ensure uniform temperature.
 - The temperature is recorded at regular intervals. The freezing point is identified as the temperature plateau on the cooling curve where the liquid and solid phases coexist in equilibrium.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, typically standard pressure (760 mmHg).

- Protocol (Distillation Method):
 - A sample of the liquid is placed in a distillation flask with boiling chips to ensure smooth boiling.

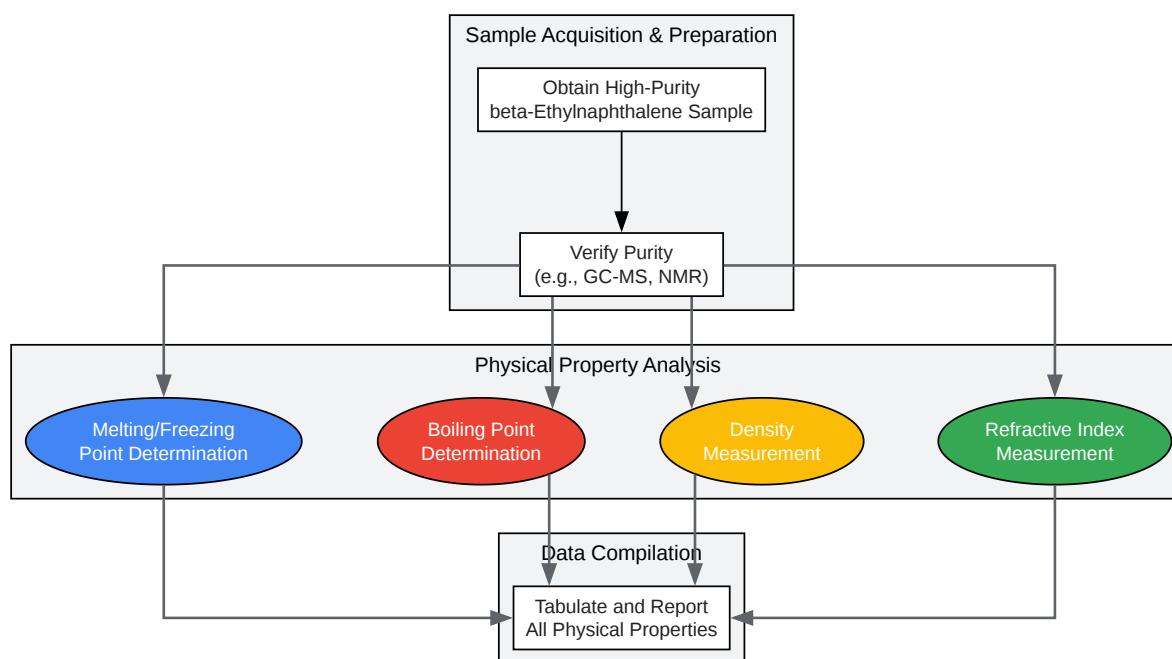
- A condenser and a collection flask are attached. A calibrated thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.
- The flask is heated gently.
- The boiling point is recorded as the stable temperature at which the liquid boils and vapor condenses into the collection arm. The atmospheric pressure is recorded simultaneously.

Density Measurement

Density is typically measured using a pycnometer or a digital density meter.

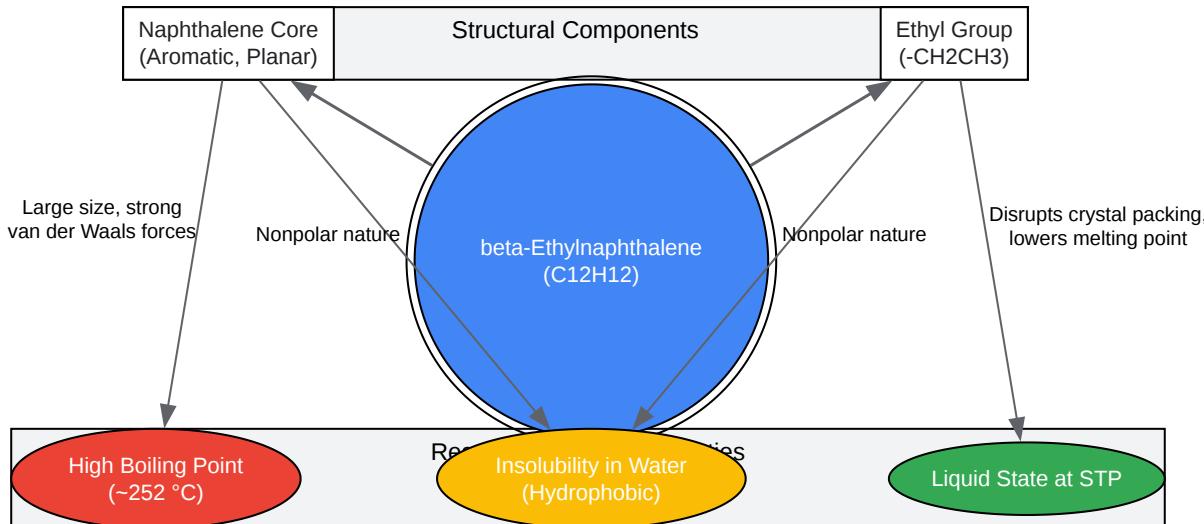
- Protocol (Pycnometer Method):
 - The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The temperature of the sample is allowed to equilibrate to a specific value (e.g., 20 °C or 25 °C) in a water bath.
 - The pycnometer is filled to its calibrated volume, and its exterior is carefully dried.
 - The mass of the pycnometer filled with the liquid is measured.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement


The refractive index is a dimensionless number that describes how fast light travels through the material. It is measured using a refractometer.

- Protocol (Abbe Refractometer):
 - The prism of the Abbe refractometer is cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

- A few drops of the beta-ethylnaphthalene sample are placed on the prism.
- The prism is closed, and the sample is allowed to reach thermal equilibrium, typically at 20 °C, using a circulating water bath.
- Light is passed through the sample, and the eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale.


Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for characterizing the physical properties of a chemical sample and the conceptual relationship between beta-ethylnaphthalene's structure and its properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of beta-ethylnaphthalene.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ethylnaphthalene [stenutz.eu]
- 2. Naphthalene, 2-ethyl- [webbook.nist.gov]
- 3. 2-Ethylnaphthalene | C₁₂H₁₂ | CID 13652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ETHYLNAPHTHALENE | 939-27-5 [chemicalbook.com]

- 5. Naphthalene, 2-ethyl- (CAS 939-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Beta-naphthyl ethyl ether [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of beta-Ethynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165323#physical-properties-of-beta-ethynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com